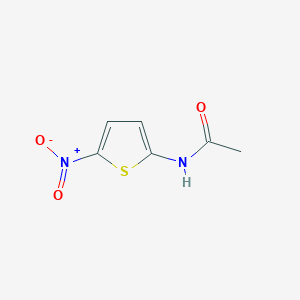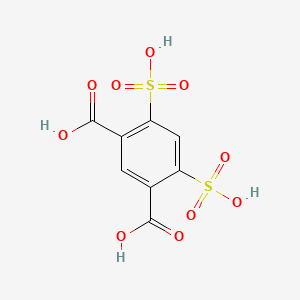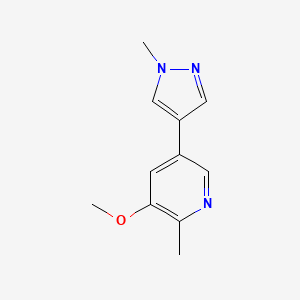
3-methoxy-2-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-2-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group, a methyl group, and a pyrazolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-2-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 3-methoxy-2-methylpyridine with 1-methyl-1H-pyrazole-4-carbaldehyde under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-methoxy-2-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The pyrazole ring can be reduced to a pyrazoline ring using reducing agents such as sodium borohydride.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 3-hydroxy-2-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine.
Reduction: 3-methoxy-2-methyl-5-(1-methyl-1H-pyrazolin-4-yl)pyridine.
Substitution: 3-methoxy-2-chloro-5-(1-methyl-1H-pyrazol-4-yl)pyridine.
科学的研究の応用
3-methoxy-2-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-methoxy-2-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The pyrazole ring can interact with various biological targets, including proteins and nucleic acids, through hydrogen bonding and π-π stacking interactions .
類似化合物との比較
Similar Compounds
3-methoxy-2-methyl-5-(1H-pyrazol-4-yl)pyridine: Lacks the methyl group on the pyrazole ring.
3-methoxy-2-methyl-5-(1-methyl-1H-pyrazol-3-yl)pyridine: The pyrazole ring is attached at a different position.
3-methoxy-2-methyl-5-(1H-pyrazol-5-yl)pyridine: Lacks the methyl group on the pyrazole ring and has a different substitution pattern.
Uniqueness
3-methoxy-2-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group, methyl group, and pyrazolyl group in specific positions allows for unique interactions with biological targets and distinct chemical properties compared to its analogs .
特性
CAS番号 |
1175758-65-2 |
|---|---|
分子式 |
C11H13N3O |
分子量 |
203.24 g/mol |
IUPAC名 |
3-methoxy-2-methyl-5-(1-methylpyrazol-4-yl)pyridine |
InChI |
InChI=1S/C11H13N3O/c1-8-11(15-3)4-9(5-12-8)10-6-13-14(2)7-10/h4-7H,1-3H3 |
InChIキー |
VDDMPIHMSAUKMW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=N1)C2=CN(N=C2)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



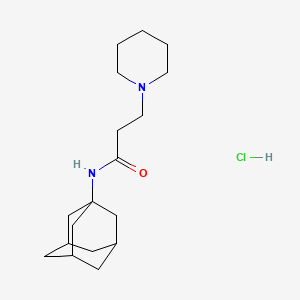
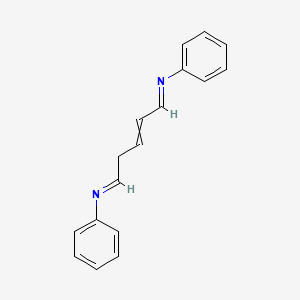
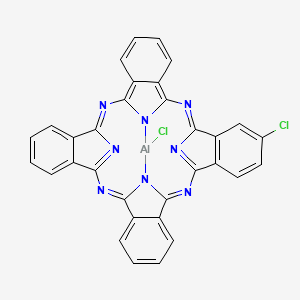
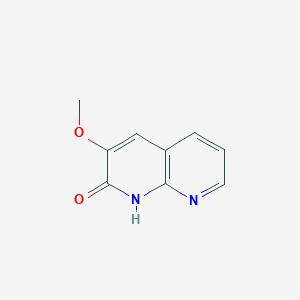
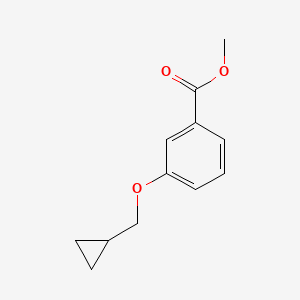
![N-[2-(4-chlorophenyl)sulfanylphenyl]-2-(diethylamino)acetamide](/img/structure/B13756167.png)
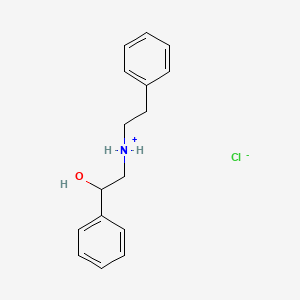

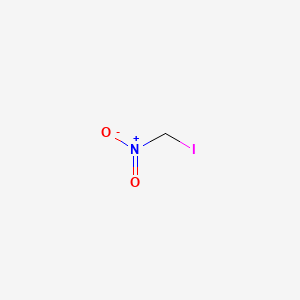
![[amino(azaniumylidene)methyl]-[2-hydroxy-3-(4-methylphenoxy)propyl]azanium;sulfate](/img/structure/B13756188.png)
